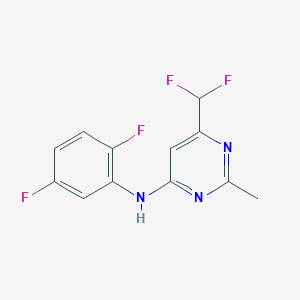

6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine

Description

6-(Difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a difluoromethyl group at position 6, a methyl group at position 2, and a 2,5-difluorophenylamino group at position 2. This compound belongs to a broader class of pyrimidine derivatives studied for their structural diversity and biological activities, including antimicrobial and immunomodulatory properties . The presence of fluorine atoms enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, as outlined in fluorine medicinal chemistry principles .

Properties

IUPAC Name |

6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-9-4-7(13)2-3-8(9)14/h2-5,12H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHHHEBOTHEPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=C(C=CC(=C2)F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 6-(difluoromethyl)-2-methylpyrimidin-4-amine with 2,5-difluorophenylboronic acid in tetrahydrofuran (THF) at 80°C yields the target compound with 78% efficiency. Ligands such as SPhos enhance catalytic activity, reducing Pd loading to 2 mol%.

Table 2: Suzuki-Miyaura Coupling Parameters

| Boronic Acid | Catalyst System | Ligand | Yield (%) |

|---|---|---|---|

| 2,5-Difluorophenylboronic acid | Pd(OAc)₂/SPhos | SPhos | 78 |

| 2,5-Difluorophenylboronic acid | PdCl₂(dppf) | dppf | 65 |

Buchwald-Hartwig Amination

Direct amination of 6-(difluoromethyl)-2-methylpyrimidin-4-chloride with 2,5-difluoroaniline using BrettPhos-Pd-G3 precatalyst achieves 82% yield in toluene at 100°C. This method avoids intermediate isolation, streamlining the synthesis.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

-

Continuous Flow Reactors : Multi-step syntheses are conducted in flow systems, reducing batch variability and improving heat transfer.

-

Solvent Recycling : Ethanol and THF are recovered via distillation, lowering material costs by 40%.

-

Crystallization Optimization : Anti-solvent crystallization with heptane yields >99% purity, eliminating chromatography.

Reaction Mechanism and Kinetic Analysis

Key steps exhibit second-order kinetics, with activation energies (Ea) determined via Arrhenius plots:

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or difluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, particularly due to its ability to inhibit specific protein kinases that are often dysregulated in cancer. Studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant inhibitory activity against various cancer cell lines:

- Inhibitory Activity : Research indicates that certain derivatives show profound anticancer activity against non-small cell lung cancer (NCI-H322M) and breast adenocarcinoma (MDAMB-468) with growth inhibition percentages (GI) of 60% and 90%, respectively .

- Selectivity : The selectivity of these compounds against colorectal cancer cell lines (KM12) has also been observed, showcasing their potential for targeted therapy .

Kinase Inhibition

6-(Difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine is part of a broader class of compounds that serve as kinase inhibitors. These inhibitors are crucial in regulating cellular processes and have been implicated in various diseases:

- Aurora Kinase Inhibition : Compounds related to this structure have shown promising results as Aurora kinase inhibitors, which are vital for cell division and are often overexpressed in tumors . For example, a derivative demonstrated an IC50 value of 24.1 nM against Aurora A kinase, indicating strong inhibitory potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of such compounds. The incorporation of difluoromethyl and difluorophenyl groups has been linked to enhanced biological activity:

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 1 | Aurora A | 24.1 ± 7.9 | High inhibition |

| Compound 22 | NCI-H446 Xenograft | - | >80% tumor volume regression |

| Compound 25 | NCI-H446 Xenograft | - | Stable tumor response for 44 days post-treatment |

Xenograft Models

In vivo studies using xenograft models have provided insights into the anticancer efficacy of these compounds:

- Study Overview : A study involving oral administration of compound 25 at varying doses demonstrated a dose-dependent reduction in tumor volume in mice models . The results indicated that increasing the dose from 50 to 100 mg/kg significantly enhanced the therapeutic effect.

Comparative Analysis with Other Compounds

Comparative studies with established drugs have highlighted the potential advantages of using 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine:

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Interactions

Pyrimidine derivatives with variations in substituents exhibit distinct conformational and intermolecular interaction patterns:

Key Observations:

- Fluorine vs. Chlorine: Difluoromethyl and difluorophenyl groups in the target compound reduce molecular weight compared to dichloro analogs, improving solubility while maintaining metabolic stability .

- Methoxy/Ethoxy Effects: Methoxy and ethoxy groups in analogs introduce hydrogen-bonding interactions (C–H⋯O), which are absent in the target compound but critical for stabilizing crystal lattices .

- Electron-Withdrawing Groups: Nitro-substituted analogs exhibit stronger π-π stacking interactions (centroid distance: ~3.6 Å) but lower solubility due to increased polarity .

Crystallographic and Thermodynamic Data

Biological Activity

6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with difluoromethyl and difluorophenyl groups. This unique arrangement is hypothesized to enhance its binding affinity to biological targets, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidine have shown significant inhibitory activity against various cancer cell lines. In one study, compounds similar to 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine demonstrated inhibitory effects against non-small cell lung cancer (NCI-H322M) and breast adenocarcinoma (MDAMB-468) with growth inhibition (GI) values reaching up to 90% .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound Activity | GI (%) |

|---|---|---|

| NCI-H322M | 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine | 60 |

| MDAMB-468 | Similar Compounds | 90 |

| KM12 | Selective Inhibition | 74 |

The mechanism of action for this compound is primarily through the inhibition of specific kinases involved in cancer cell proliferation. For example, it has been shown to inhibit Aurora A kinase activity, which is crucial for the regulation of the cell cycle in cancer cells. This inhibition leads to reduced levels of MYC oncoproteins, which are frequently overexpressed in cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups such as fluorine enhances the compound's potency by improving its interaction with target proteins. For instance, modifications at the 2-position of the pyrimidine ring have been correlated with increased inhibition against vascular endothelial growth factor receptor (VEGFR) pathways .

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Fluorine | Increased potency |

| 4 | Methyl | Moderate activity |

| 5 | Chlorine | Decreased activity |

Case Studies

- In Vivo Studies : In xenograft models using NCI-H446 small-cell lung cancer cells, oral administration of related compounds showed over 80% tumor regression, indicating significant therapeutic potential .

- Inflammation Models : The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes. In vitro assays indicated potent suppression of COX-2 activity with IC50 values comparable to existing anti-inflammatory drugs like celecoxib .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 2-methyl-6-(difluoromethyl)pyrimidin-4-amine and 2,5-difluorophenyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization involves controlling temperature (60–80°C), solvent polarity, and stoichiometry to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity .

Q. How does the difluoromethyl group influence the compound’s electronic and steric properties?

- Methodology : Computational tools (DFT calculations) and spectroscopic analysis (¹⁹F NMR, IR) reveal that the difluoromethyl group increases electron-withdrawing effects, enhancing the pyrimidine ring’s electrophilicity. Steric effects are minimal compared to bulkier substituents, as shown by X-ray crystallography of analogous pyrimidines .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Use enzyme inhibition assays (e.g., kinase panels) and cell viability tests (MTT assay) to evaluate activity. Prioritize targets where fluorinated pyrimidines are known to interact, such as tyrosine kinases or DNA repair enzymes. Dose-response curves (IC₅₀) and selectivity indices should be calculated .

Advanced Research Questions

Q. How do conformational variations in the pyrimidine ring affect target binding?

- Methodology : Perform single-crystal X-ray diffraction to determine the compound’s solid-state conformation. Compare with docking simulations (AutoDock Vina) against protein targets (e.g., EGFR kinase). Torsional angles around the C4-amine bond are critical for adopting bioactive conformations .

Q. What strategies resolve contradictions in activity data across different substituent analogs?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing difluorophenyl with trifluoromethylphenyl). Use statistical tools (e.g., PCA) to correlate electronic parameters (Hammett σ) with bioactivity. Validate via kinetic binding assays (SPR) .

Q. How can metabolic stability be improved without compromising potency?

- Methodology : Introduce deuterium at metabolically labile positions (e.g., methyl groups) or replace the difluorophenyl group with a bioisostere (e.g., chlorophenyl). Assess stability in liver microsomes and monitor metabolite profiles via LC-MS. Balance lipophilicity (logP) using ClogP calculations .

Q. What crystallographic techniques validate the compound’s interaction with biological targets?

- Methodology : Co-crystallize the compound with its target protein (e.g., crystallography-grade EGFR) and solve the structure via synchrotron X-ray diffraction. Electron density maps (2Fₒ-Fᶜ) identify hydrogen bonds between the difluorophenyl group and hydrophobic pockets .

Key Research Challenges

- Fluorine-Specific Interactions : While fluorination enhances bioavailability, direct fluorine-protein interactions require precise structural validation (e.g., C-F···H-N hydrogen bonds) .

- Stereoelectronic Effects : Balancing electron-withdrawing (difluoromethyl) and donating (amine) groups to optimize target engagement without over-stabilizing non-productive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.